2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-benzylacetamide
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Overview
Description
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE is a complex organic compound featuring a benzodioxole moiety, a quinazolinone core, and a benzylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid with formamide, followed by oxidation.
Coupling Reactions: The benzodioxole and quinazolinone intermediates are coupled using a suitable linker, often involving thiol groups.
Final Assembly: The benzylacetamide group is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline.
Substitution: The benzylacetamide group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted benzylacetamides.
Scientific Research Applications
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Shares the benzodioxole moiety but differs in the core structure.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Similar in having the benzodioxole group but with different biological activities.
Uniqueness
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE is unique due to its combination of a benzodioxole moiety, a quinazolinone core, and a benzylacetamide group, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O4S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-13-17-6-2-1-3-7-17)15-33-25-27-20-9-5-4-8-19(20)24(30)28(25)14-18-10-11-21-22(12-18)32-16-31-21/h1-12H,13-16H2,(H,26,29) |
InChI Key |
ADZALMNMUSHFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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